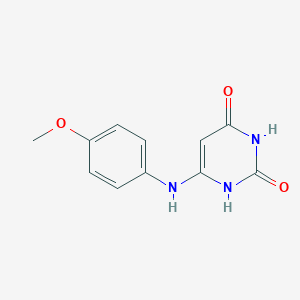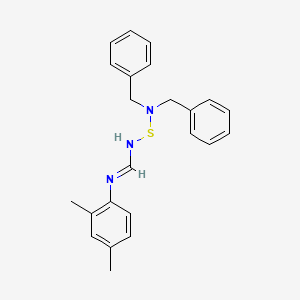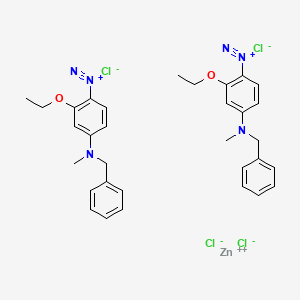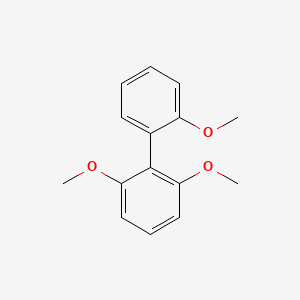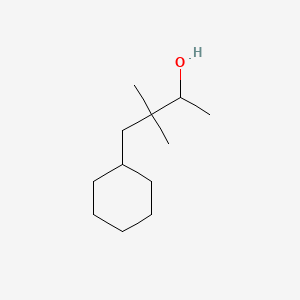![molecular formula C15H14N2S2 B14466532 N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide CAS No. 72875-39-9](/img/structure/B14466532.png)
N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide is a chemical compound known for its unique structure and properties It is composed of a benzenecarbothioamide group attached to a 4-methylphenylcarbamothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide typically involves the reaction of 4-methylphenyl isothiocyanate with benzenecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.
化学反応の分析
Types of Reactions
N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学的研究の応用
N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .
類似化合物との比較
Similar Compounds
- N-(4-Methylphenyl)-N’-[(4-methylphenyl)carbamothioyl]benzene carboximidamide
- N-(4-Methylphenyl)benzenecarbothioamide
Uniqueness
N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
72875-39-9 |
|---|---|
分子式 |
C15H14N2S2 |
分子量 |
286.4 g/mol |
IUPAC名 |
N-[(4-methylphenyl)carbamothioyl]benzenecarbothioamide |
InChI |
InChI=1S/C15H14N2S2/c1-11-7-9-13(10-8-11)16-15(19)17-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,19) |
InChIキー |
CZZDVTJPXHQYNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=S)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


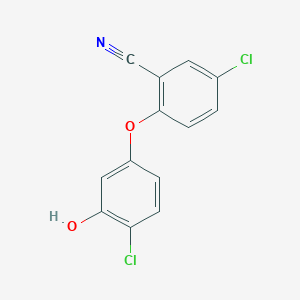
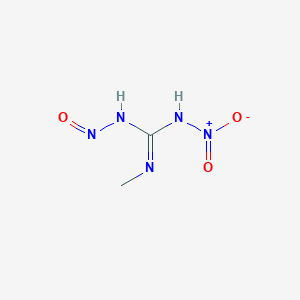
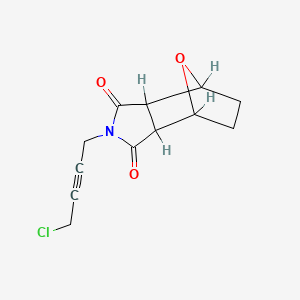

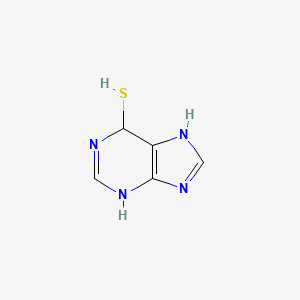
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
